molecular formula C17H20N2O5S B2588808 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1235326-11-0

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2588808
CAS No.: 1235326-11-0
M. Wt: 364.42
InChI Key: KZWQFBFMVPLXMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Enantioselective Catalysis and Synthetic Applications

Research has explored the development of enantioselective catalysts for chemical reactions. For example, l-Piperazine-2-carboxylic acid-derived N-formamides have been identified as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating significant enantioselectivity and high yields across a broad range of substrates. This finding underscores the critical role of the arene sulfonyl group on N4 for achieving high enantioselectivity, presenting a potential application in asymmetric synthesis (Wang et al., 2006).

Chemosensor Development

The compound has also been investigated for its potential in developing highly selective fluorescence chemosensors. A study synthesized a chemosensor based on a coumarin fluorophore structure, demonstrating an "on-off-on" fluorescence response toward Cu2+ and H2PO4−, which highlights its application in the selective detection of metal ions and phosphates (Meng et al., 2018).

Sulfur-Nitrogen Chemistry Exploration

The exploration of sulfur-nitrogen chemistry, including the synthesis and oxidation of sulfenamides to produce sulfinimines and N-sulfonyloxaziridines, has revealed new methodologies for constructing compounds with potential biological activity. This area of research presents a foundation for developing novel chemical entities with diverse applications, including the synthesis of biologically active compounds (Davis, 2006).

Antimicrobial Agent Synthesis

Studies have also focused on synthesizing novel derivatives with antimicrobial properties. For instance, a series of 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides demonstrated antibacterial effects against both Gram-negative and Gram-positive bacteria, offering insights into new antimicrobial agents' design and synthesis (Pouramiri et al., 2017).

Pharmacological Evaluation for Antimicrobial Activity

Further research into chromeno[3,4‐c]pyrrole‐3,4‐dione‐based N‐Heterocycles has indicated their potential as antimicrobial agents. These studies underscore the importance of structural modifications to enhance biological activity and provide a pathway for developing new therapeutics (Azab et al., 2017).

Future Directions

Piperidine derivatives, which this compound is a part of, are among the most important synthetic fragments for designing drugs. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . The inhibition of CDK2 by this compound leads to cell cycle arrest, which can be beneficial in cancer treatment . Additionally, this compound may interact with other proteins involved in signal transduction pathways, further modulating cellular processes.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of CDK2 by this compound can lead to changes in the expression of genes involved in cell cycle progression and apoptosis . Furthermore, this compound may affect cellular metabolism by altering the activity of metabolic enzymes and pathways, potentially leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of CDK2, preventing its interaction with cyclin and subsequent phosphorylation of target proteins . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound may interact with other enzymes and proteins, further modulating their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cell cycle regulation and apoptosis, highlighting its potential as a therapeutic agent .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit CDK2 and induce cell cycle arrest without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and function. This compound undergoes biotransformation through phase I and phase II metabolic reactions, including hydroxylation, dealkylation, and conjugation with glucuronic acid or sulfate

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, this compound may bind to specific proteins that facilitate its distribution to different cellular compartments and tissues . The localization and accumulation of this compound can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as post-translational modifications and targeting signals . For example, this compound may localize to the nucleus, where it can interact with nuclear proteins and modulate gene expression . Additionally, this compound may be directed to other organelles, such as mitochondria, where it can influence cellular metabolism and apoptosis .

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-25(22,23)19-8-6-12(7-9-19)11-18-16(20)14-10-13-4-2-3-5-15(13)24-17(14)21/h2-5,10,12H,6-9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWQFBFMVPLXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.